molecular formula C17H32O3 B13295243 (S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one

(S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one

Cat. No.: B13295243
M. Wt: 284.4 g/mol
InChI Key: VFLQJBVJJLGBKM-HOTGVXAUSA-N
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Description

(S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one is a chiral compound that belongs to the class of dihydrofurans. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a hydroxytridecyl side chain and a dihydrofuran ring makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one typically involves enantioselective reactions to ensure the correct stereochemistry. One common method is the asymmetric organocatalytic domino Michael-SN2 reaction. This reaction uses a bifunctional quinine/squaramide organocatalyst to achieve high enantioselectivity and diastereoselectivity . The reaction conditions are optimized to occur at room temperature, significantly reducing the reaction time compared to traditional methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the development of greener and more sustainable methods, such as using recyclable catalysts and environmentally benign solvents, is a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of (S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group and dihydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one is unique due to its specific stereochemistry and functional groups.

Properties

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

(5S)-5-[(1S)-1-hydroxytridecyl]oxolan-2-one

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17(19)20-16/h15-16,18H,2-14H2,1H3/t15-,16-/m0/s1

InChI Key

VFLQJBVJJLGBKM-HOTGVXAUSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@@H]1CCC(=O)O1)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(=O)O1)O

Origin of Product

United States

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